molecular formula C6H12ClNO2 B094331 Piperidine-2-carboxylic acid hydrochloride CAS No. 15862-86-9

Piperidine-2-carboxylic acid hydrochloride

Cat. No. B094331
CAS RN: 15862-86-9
M. Wt: 165.62 g/mol
InChI Key: AUGDEGXARBUSFU-UHFFFAOYSA-N
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Description

Piperidine-2-carboxylic acid hydrochloride is a chemical compound related to piperidine alkaloids. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a carboxylic acid functional group, which in the form of a hydrochloride salt, suggests the presence of an additional hydrogen chloride component. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of piperidine-related compounds can involve various strategies. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation. This process was used to create a chiral building block for piperidine-related alkaloids, with desymmetrization being a key step . Another synthesis approach for piperidine derivatives is the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which introduces iodine at the 3-position of the piperidine ring and allows for various substituents to be added at the C-2 position .

Molecular Structure Analysis

The molecular structure of piperidine-2-carboxylic acid hydrochloride has been studied using techniques such as single-crystal X-ray diffraction. The piperidine ring typically adopts a chair conformation with the carboxylic acid group in an equatorial position. In the case of 4-carboxypiperidinium chloride, the chloride anion is connected to the carboxyl group via hydrogen bonding, and the piperidine ring is protonated . Similarly, zwitterionic forms of piperidine carboxylic acids have been observed, where the piperidine ring is in a chair conformation, and the carboxylate group is equatorial .

Chemical Reactions Analysis

Piperidine-2-carboxylic acid derivatives can participate in various chemical reactions. For example, they can act as Lewis basic catalysts for the hydrosilylation of N-aryl imines, with high enantioselectivity and yields being reported . Piperidine carboxylic acids can also form complexes with other acids, such as chloroacetic acid, where hydrogen bonding plays a significant role in the complex's stability . Additionally, piperidine carboxylic acids can be used to create diastereomeric complexes with tartaric acid, which have been studied for their structural and spectroscopic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-2-carboxylic acid hydrochloride are influenced by its molecular structure. The presence of the carboxylic acid group and the piperidine nitrogen allows for the formation of hydrogen bonds, which can lead to the formation of stable crystal structures and complexes with other molecules. The spectroscopic properties, such as FTIR and NMR, are consistent with the molecular structure and can be used to confirm the presence of specific functional groups and the overall conformation of the molecule 10. The compound's reactivity can be tailored by modifying the substituents on the piperidine ring, as demonstrated by the synthesis of various derivatives with potential biological activity .

Relevant Case Studies

Case studies involving piperidine-2-carboxylic acid hydrochloride derivatives have shown their potential in various applications. For instance, new zinc(II), palladium(II), and platinum(II) complexes of dl-piperidine-2-carboxylic acid have been prepared and tested against the serous ovarian cancer ascites, OV 90 cell line, demonstrating the compound's potential in anticancer activity . Additionally, piperidine carboxylic acids have been used to create simplified oligosaccharide analogues, which were screened as inhibitors of glycosidases, indicating their utility in the development of new therapeutic agents .

Scientific Research Applications

  • Anticancer Applications

    • Application: Piperidine derivatives, including Piperidine-2-carboxylic acid hydrochloride, have been observed to have anticancer potential . They have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, prostate cancer, and leukemia .
    • Method: These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
    • Results: Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Peptide Synthesis

    • Application: Pipecolinic acid is a versatile reagent used in the solution phase peptide synthesis .
    • Method: It has been commonly utilized as a replacement for proline in many peptidomimetic syntheses .
    • Results: This application allows for the creation of a wide variety of peptides for research and therapeutic purposes .
  • Pharmaceutical Applications

    • Application: Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • Method: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Antiviral Applications

    • Application: Piperidine derivatives have been found to have antiviral properties .
    • Method: The exact mechanisms of action are still under investigation, but it is believed that these compounds interfere with the replication process of various viruses .
    • Results: This could potentially lead to the development of new antiviral drugs .
  • Antimalarial Applications

    • Application: Some piperidine derivatives have shown potential as antimalarial agents .
    • Method: These compounds are believed to inhibit the growth of Plasmodium parasites, which are responsible for malaria .
    • Results: Further research is needed to fully understand the potential of these compounds in the treatment of malaria .
  • Chemical Synthesis

    • Application: Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
    • Method: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Safety And Hazards

It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest Piperidine-2-carboxylic acid hydrochloride. If swallowed, immediate medical assistance should be sought .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGDEGXARBUSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935955
Record name Piperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-2-carboxylic acid hydrochloride

CAS RN

15862-86-9, 5107-10-8
Record name 2-Piperidinecarboxylic acid, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipecolic acid hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 2-carboxypiperidinium chloride
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Record name dl-Pipecolic acid hcl
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Record name PIPECOLIC ACID HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

According to this invention, pipecolic acid is initially reacted with hydrogen chloride in a suitable solvent, furnishing pipecolic acid hydrochloride salt.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-2-carboxylic acid hydrochloride
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Piperidine-2-carboxylic acid hydrochloride
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Piperidine-2-carboxylic acid hydrochloride
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Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
Piperidine-2-carboxylic acid hydrochloride

Citations

For This Compound
26
Citations
CE Schmaunz, KT Wanner - Synthesis, 2011 - thieme-connect.com
An easy and straightforward method for the synthesis of 4, 4-disubstituted pipecolic acid and piperidine-2, 6-dicarboxylic acid derivatives has been developed, based on the addition of …
Number of citations: 6 www.thieme-connect.com
DCR Hockless, RC Mayadunne, SB Wild - Tetrahedron: Asymmetry, 1995 - Elsevier
(±)-Piperidine-2-carboxylic acid ((±)-pipecolic acid) has been resolved by the fractional crystallisation of diastereomeric palladium(II) complexes containing orthometallated (S)-(−)-1-[1-…
Number of citations: 44 www.sciencedirect.com
DSC Black, RFC Brown, AM Wade - Australian Journal of …, 1972 - CSIRO Publishing
… Piperidine-2-carboxylic acid hydrochloride (0.825 g, 0.005 mol) was suspended in freshly distilled benzyl alcohol (25 ml) and the mixture was cooled and treated with thionyl chloride (…
Number of citations: 10 www.publish.csiro.au
C Herdeis, E Heller - Tetrahedron: Asymmetry, 1993 - Elsevier
A route to 2S,5S-and 2R,5S-hydroxypipecolic acid is presented, starting with the enantiopure 5S-5-hydroxy-piperidone 7. The key step of this reaction sequence is the chemoselective …
Number of citations: 53 www.sciencedirect.com
C Herdeis, W Engel - Archiv der Pharmazie, 1992 - Wiley Online Library
The Diels‐Alder product 1 is transformed by Noyori reaction and catalytic hydrogenation to 4. Hydrolysis with concomitant decarboxylation of 4 furnishes the trans configuration amino …
Number of citations: 16 onlinelibrary.wiley.com
TP Keenan, D Yaeger, DA Holt - Tetrahedron: Asymmetry, 1999 - Elsevier
The syntheses and resolutions of enantiomerically enriched 4-phenyl, 4-tert-butyl, and 4-isopropyl pipecolic acids are described. Optically active diastereomers were prepared by …
Number of citations: 14 www.sciencedirect.com
NG Voznesenskaia, OI Shmatova… - European Journal of …, 2019 - Wiley Online Library
A general route to alpha‐substituted cyclic amino acids was elaborated. The approach is based on Strecker reaction with cyclic ketimines. The influence of ring size and substituent at …
S Nazabadioko, RJ Pérez, R Brieva, V Gotor - Tetrahedron: Asymmetry, 1998 - Elsevier
The preparation of (S)-2-cyanopiperidine 4 provides a new access to 2-substituted piperidines. This synthesis is based on an enantioselective (R)-oxynitrilase-catalyzed reaction for the …
Number of citations: 69 www.sciencedirect.com
RT Lewis, CM Bode, DM Choquette… - Journal of medicinal …, 2012 - ACS Publications
A class of 2-acyliminobenzimidazoles has been developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK). Structure based design facilitated the rapid …
Number of citations: 44 pubs.acs.org
MYH Essawi, PS Portoghese - Journal of medicinal chemistry, 1983 - ACS Publications
We synthesized fentanyl analogues that possess key groups common to theopioid peptides to investigate whether or not these two classes of compounds interact with common subsites …
Number of citations: 24 pubs.acs.org

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